molecular formula C16H22N2O3 B2404015 Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate CAS No. 755042-83-2

Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No.: B2404015
CAS No.: 755042-83-2
M. Wt: 290.363
InChI Key: ZMOLHVSIRMEEPA-UHFFFAOYSA-N
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Description

Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a naphthyridine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-oxopropyl substituent at the 7-position of the partially saturated 1,8-naphthyridine ring. This compound is structurally significant as a synthetic intermediate in medicinal chemistry, particularly for the development of bioactive molecules targeting neurological or oncological pathways. Its synthesis typically involves multi-step reactions, including Horner-Wadsworth-Emmons olefination and subsequent deprotection steps, as observed in analogous protocols for related compounds .

The 3-oxopropyl group introduces a reactive ketone moiety, which may facilitate further functionalization (e.g., hydrazone formation or reductive amination). The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the molecule during synthetic manipulations.

Properties

IUPAC Name

tert-butyl 7-(3-oxopropyl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-6-12-8-9-13(7-5-11-19)17-14(12)18/h8-9,11H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOLHVSIRMEEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1N=C(C=C2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions

    Formation of the 1,8-naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an acid catalyst.

    Addition of the 3-oxopropyl group: This can be accomplished through a Michael addition reaction, where the naphthyridine core is reacted with an α,β-unsaturated carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the 3-oxopropyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The naphthyridine core can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 3-oxopropyl group may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The naphthyridine core of this compound is structurally similar to numerous bioactive molecules, which has led to extensive research into its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of naphthyridine exhibit antimicrobial activities. Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is being investigated for its potential as an antimicrobial agent against various pathogens, including bacteria and fungi .

Anticancer Activity

A review of literature highlights the anticancer potential of 1,8-naphthyridine derivatives. These compounds may induce apoptosis in cancer cells and inhibit critical pathways involved in tumor growth. This compound is being explored as a scaffold for developing novel anticancer agents .

Anti-inflammatory Effects

The compound's structural features suggest it may interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Ongoing studies aim to elucidate its mechanism of action in reducing inflammation.

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis.

Building Block for Complex Molecules

This compound is utilized as a precursor for synthesizing more complex naphthyridine derivatives through various multi-step reactions. Its stability and reactivity allow for the introduction of diverse functional groups .

Synthetic Routes

The synthesis typically involves:

  • Formation of the naphthyridine core via cyclization reactions.
  • Introduction of the tert-butyl ester group through esterification.
  • Addition of the 3-oxopropyl group via Michael addition reactions.

Industrial Applications

Due to its stability and reactivity, this compound finds applications in industrial chemistry.

Specialty Chemicals Production

The compound can be incorporated into polymers or used as a precursor for high-performance materials. Its unique properties make it suitable for developing specialty chemicals that meet specific industrial needs .

Advanced Materials Development

In materials science, this compound's characteristics are leveraged to create advanced materials with tailored properties for applications in electronics and coatings.

Case Study 1: Anticancer Research

A study published in the Egyptian Journal of Chemistry reviewed various 1,8-naphthyridine derivatives and their mechanisms of action against cancer cells. The findings suggest that compounds similar to this compound could inhibit cell proliferation and induce apoptosis through multiple pathways .

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of naphthyridine derivatives highlighted the use of continuous flow reactors to enhance yield and purity during the production of this compound. This method demonstrated significant improvements over traditional batch processes .

Mechanism of Action

The mechanism of action of tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The naphthyridine core can bind to active sites, modulating the activity of these targets and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Substituent Variations at the 7-Position

  • tert-Butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS 925889-81-2) :
    This derivative replaces the 3-oxopropyl group with a methyl group. The absence of a ketone reduces its reactivity toward nucleophiles but improves stability under acidic conditions. NMR data (e.g., δ 1.44 ppm for tert-butyl protons) align closely with the parent compound, suggesting minimal electronic perturbation from the methyl group .
  • tert-Butyl 7-(aminopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate: The 3-aminopropyl substituent enhances water solubility and enables conjugation with carboxylic acids or carbonyl-containing biomolecules. However, the primary amine necessitates protection during synthesis to avoid side reactions .
  • tert-Butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS 679392-23-5) :
    The chloro substituent increases electrophilicity at the 7-position, making it a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura). However, the chloro group introduces toxicity concerns, reflected in its GHS hazard classification (Hazard Class 6.1) .

b. Functional Group Modifications

  • tert-Butyl 7-(2-methoxy-2-oxoethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS 925889-81-2) :
    The ester group at the 7-position offers a handle for hydrolysis to carboxylic acids, enabling further derivatization. LC-MS data (retention time: 1.07 min) indicate comparable polarity to the 3-oxopropyl analogue .
  • tert-Butyl 7-(hydroxymethyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS 1265896-84-1) :
    The hydroxymethyl group provides a site for oxidation to aldehydes or conjugation via ether linkages. However, the hydroxyl group necessitates protection during acidic or oxidative reactions .
Physicochemical Properties
Property Target Compound 7-Methyl Analogue 7-Chloro Analogue
Molecular Weight ~292–306 g/mol* 306.35 g/mol 268.74 g/mol
Solubility Moderate in DCM/THF High in THF Low in polar solvents
Stability Sensitive to bases Stable under acidic Light-sensitive
Key Spectral Data Ketone (IR: ~1680 cm⁻¹) Ester (IR: ~1680 cm⁻¹) Chlorine (δ 7.28 ppm in ¹H NMR)

*Estimated based on analogues in .

Biological Activity

Tert-butyl 7-(3-oxopropyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₉N₂O₃
  • Molecular Weight : 292.37 g/mol
  • CAS Number : 1416438-76-0

The biological activity of this compound primarily stems from its structural features, particularly the naphthyridine core, which is known for various pharmacological effects. The presence of the tert-butyl ester group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Studies have suggested that compounds with naphthyridine structures can induce apoptosis in cancer cells. The specific compound under discussion has been evaluated in vitro for its cytotoxic effects on various cancer cell lines. It appears to exert its effects by modulating signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that similar naphthyridine derivatives possess strong antimicrobial activity against Staphylococcus aureus and E. coli. The compound's structural modifications were correlated with enhanced potency .
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies reported in Cancer Letters evaluated the cytotoxic effects of naphthyridine derivatives on human breast cancer cells (MCF-7). The results indicated that the compound induced apoptosis through the activation of caspase pathways .
  • Mechanistic Insights :
    • Research detailed in Bioorganic & Medicinal Chemistry highlighted that the compound inhibits specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus5.0Journal of Medicinal Chemistry
AntimicrobialE. coli6.5Journal of Medicinal Chemistry
CytotoxicityMCF-7 (breast cancer)10.0Cancer Letters
Apoptosis InductionHuman cancer cellsNot specifiedBioorganic & Medicinal Chemistry

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